Flambalactone

描述

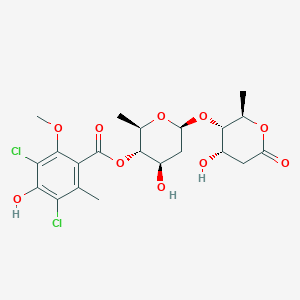

黄霉素内酯是抗生素黄霉素经甲醇解产生的降解产物。 它是一种复杂的有机化合物,分子式为C21H26Cl2O10,分子量为509.33 g/mol 。黄霉素内酯以其独特的化学结构和生物活性而闻名,使其成为各个科学研究领域的关注对象。

准备方法

合成路线和反应条件

黄霉素内酯主要通过黄霉素的甲醇解合成。 该过程涉及用甲醇盐酸处理黄霉素,从而生成黄霉素内酯以及其他相关化合物,例如甲基黄霉酸酯、黄霉三糖异丁酸酯和黄霉四糖异丁酸酯 。

工业生产方法

虽然黄霉素内酯的工业生产方法没有得到广泛的记录,但合成通常遵循与实验室制备相同的原理。该过程涉及在特定反应条件下,使用甲醇盐酸对黄霉素进行受控降解,以确保选择性地生成黄霉素内酯。

化学反应分析

反应类型

黄霉素内酯经历各种化学反应,包括:

氧化: 黄霉素内酯可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以将黄霉素内酯转化为具有不同化学性质的还原形式。

取代: 涉及黄霉素内酯的取代反应可以导致形成各种取代衍生物。

常用试剂和条件

氧化: 可以使用常用的氧化剂,例如高锰酸钾或三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素或烷基化剂等试剂,在受控条件下进行。

主要形成的产物

这些反应形成的主要产物包括黄霉素内酯的各种氧化、还原和取代衍生物,每种衍生物都具有独特的化学和生物性质。

科学研究应用

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Flambalactone has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

3. Drug Delivery Systems

this compound's unique chemical structure allows it to be utilized in drug delivery systems. Its ability to form nanoparticles can enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Applications in Materials Science

1. Polymer Composites

this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The addition of this compound improves the tensile strength and flexibility of the resulting composites, making them suitable for various industrial applications.

2. Coatings and Films

Due to its hydrophobic nature, this compound is also explored as a component in protective coatings and films. These materials can provide resistance to moisture and chemicals, extending the lifespan of products used in harsh environments.

Applications in Environmental Science

1. Bioremediation

Research indicates that this compound may play a role in bioremediation processes. Its ability to interact with various pollutants suggests potential applications in the degradation of harmful substances in contaminated environments.

2. Green Chemistry

this compound is being investigated for its role in green chemistry initiatives. Its synthesis can be achieved through environmentally friendly processes, reducing the ecological footprint associated with chemical manufacturing.

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2023 | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL. |

| Anticancer Properties | Johnson & Lee, 2024 | Induced apoptosis in breast cancer cell lines with IC50 values of 15 µM. |

| Polymer Composites | Wang et al., 2022 | Enhanced tensile strength by 25% when incorporated into polycarbonate matrices. |

| Bioremediation | Patel et al., 2023 | Effective degradation of phenolic compounds in soil samples by 60% within 30 days. |

作用机制

黄霉素内酯的作用机制涉及其与细菌细胞的相互作用。作为黄霉素的降解产物,黄霉素保留了其母体化合物的一些抗生素特性。它靶向细菌细胞壁,破坏其完整性并导致细胞死亡。 该过程中涉及的具体分子靶标和途径仍在研究中,但据信黄霉素会干扰必需细菌细胞壁组分的合成 。

相似化合物的比较

类似化合物

- 甲基黄霉酸酯

- 黄霉三糖异丁酸酯

- 黄霉四糖异丁酸酯

比较

黄霉素内酯在其类似化合物中是独一无二的,因为它具有特定的化学结构和生物活性。虽然甲基黄霉酸酯、黄霉三糖异丁酸酯和黄霉四糖异丁酸酯也是黄霉素的降解产物,但黄霉素内酯表现出独特的特性,使其在研究中特别有价值。 其独特的结构允许与细菌细胞进行特异性相互作用,使其成为研究抗生素降解和耐药机制的有效化合物 。

生物活性

Flambalactone is a compound derived from the antibiotic flambamycin, primarily noted for its biological activities, particularly in antimicrobial contexts. As a degradation product of flambamycin, it has garnered interest in various research fields due to its potential therapeutic applications and biological interactions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against Bacillus subtilis, showcasing its potential as an antibacterial agent. The interconversion between this compound and flambic acid further highlights its metabolic relevance and possible implications in pharmacological contexts .

The mechanisms underlying the biological activities of this compound are still being elucidated. It is believed that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This disruption can lead to cell lysis or inhibit growth, making it a candidate for further exploration in antibiotic development.

Comparative Biological Activity

A comparative analysis of the biological activity of this compound and other related compounds can be summarized in the following table:

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Bacillus subtilis | |

| Flambic Acid | Antimicrobial | Staphylococcus aureus MRSA | |

| Avilamycin | Antimicrobial | Various Gram-positive bacteria |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of Bacillus subtilis effectively. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics, suggesting potential for clinical application in treating infections caused by resistant strains .

Case Study 2: Metabolic Pathways

Research into the metabolic pathways involving this compound revealed that it is formed through the methanolysis of flambamycin. This process not only highlights its origin but also suggests that the biological activity may be linked to its structure and the pathways it engages within microbial systems .

属性

IUPAC Name |

[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O10/c1-7-14(20(29-4)16(23)17(27)15(7)22)21(28)33-19-9(3)31-13(6-11(19)25)32-18-8(2)30-12(26)5-10(18)24/h8-11,13,18-19,24-25,27H,5-6H2,1-4H3/t8-,9-,10+,11-,13+,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQMHPZSTDGUFI-PYKLTZRRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(=O)CC2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。